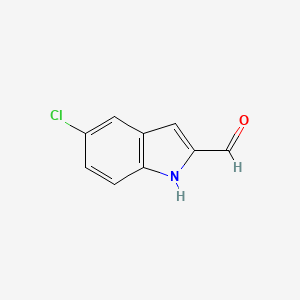

5-Chloro-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

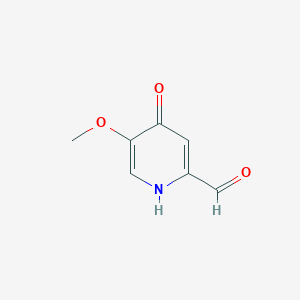

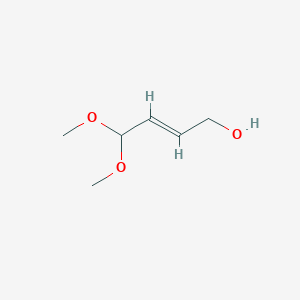

5-Chloro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.61 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde involves the use of manganese (IV) oxide in various solvents such as tetrahydrofuran and N,N-dimethyl-formamide . The reaction yields the desired aldehyde in percentages ranging from 66% to 82% .Molecular Structure Analysis

The InChI code for 5-Chloro-1H-indole-2-carbaldehyde is 1S/C9H6ClNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H . The compound contains 12 heavy atoms, 9 of which are aromatic .Physical And Chemical Properties Analysis

5-Chloro-1H-indole-2-carbaldehyde is a solid substance . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.61 and a consensus Log Po/w of 2.29 . It is soluble, with a Log S (ESOL) of -3.0 .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

5-Chloro-1H-indole-2-carbaldehyde is utilized in the synthesis of new heterocyclic compounds. For example, its reaction with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles, a novel heterocyclic system. The structures of these compounds are confirmed using single crystal X-ray diffraction, and they are noted for their potential biological activity (Vikrishchuk et al., 2019).

Biological Activity Exploration

This chemical is key in exploring biological activities. Synthesized compounds like 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, which are based on 2-chloro-1H-indole-3-carbaldehyde, show promise in biological studies. These compounds, which are formed under specific conditions, contain the rutalexin scaffold and have potential biological activity, highlighting their relevance in biomedical research (Vikrishchuk et al., 2020).

Crystal Structure and Characterization

The chemical also plays a significant role in crystallography and molecular characterization. It is used in the condensation reaction to form compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. These compounds are analyzed for their molecular and crystal structure using techniques like X-ray diffraction and Hirshfeld surface analysis (Barakat et al., 2017).

Anticonvulsant Activity

In the field of pharmacology, derivatives of 5-Chloro-1H-indole-2-carbaldehyde are studied for their potential anticonvulsant activity. Novel indole derivatives are synthesized and evaluated for their effectiveness in this regard, demonstrating the compound's importance in the development of new pharmaceuticals (Gautam et al., 2021).

Gold-Catalyzed Cycloisomerizations

The compound is instrumental in gold(I)-catalyzed cycloisomerization processes. This application is crucial in the preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing its versatility in organic synthesis and catalysis. The efficiency of these reactions, producing high yields, highlights the compound's significance in advanced organic chemistry (Kothandaraman et al., 2011).

Synthesis of Schiff Base Derivatives

5-Chloro-1H-indole-2-carbaldehyde is used to synthesize Schiff base derivatives, which are further converted into various heterocyclic compounds like Azetidinones. These syntheses contribute significantly to the field of organic chemistry, particularly in the creation of new molecular structures (Sayed et al., 2017).

Antibacterial Activity Studies

This compound is also crucial in synthesizing derivatives for antibacterial activity studies. For instance, indole-3-carbaldehyde semicarbazone derivatives are created and evaluated against various bacterial strains, illustrating the compound's potential in developing new antimicrobial agents (Carrasco et al., 2020).

Safety And Hazards

Orientations Futures

Indole derivatives, including 5-Chloro-1H-indole-2-carbaldehyde, have attracted increasing attention in recent years due to their biological activity. They have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body . Therefore, the investigation of novel methods of synthesis for these compounds is a significant area of focus in the chemical community .

Propriétés

IUPAC Name |

5-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWBIHAXMSSQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480301 | |

| Record name | 5-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-indole-2-carbaldehyde | |

CAS RN |

53590-49-1 | |

| Record name | 5-Chloro-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

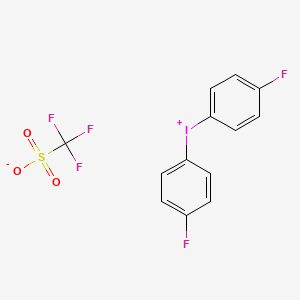

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)